

physicochemical properties of 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-1,2-dimethoxybenzene

Cat. No.: B1584661

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **4-Fluoro-1,2-dimethoxybenzene**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Fluoro-1,2-dimethoxybenzene**, a versatile aromatic compound of significant interest to researchers and professionals in organic synthesis, drug development, and materials science. By delving into its core physicochemical properties, spectroscopic signature, and functional implications, this document serves as a critical resource for its effective application.

Strategic Importance in Chemical Synthesis

4-Fluoro-1,2-dimethoxybenzene, also known as 4-Fluoroveratrole, is a key substituted benzene derivative.^{[1][2][3]} Its utility stems from the unique interplay of its constituent functional groups: a fluorine atom and two adjacent methoxy groups. The fluorine atom, with its high electronegativity, significantly alters the electronic properties of the aromatic ring, enhancing reactivity and often improving metabolic stability in drug candidates.^{[1][2][3][4][5]} Concurrently, the methoxy groups can improve solubility and bioavailability, crucial parameters in pharmaceutical development.^{[1][2][3]} This combination makes it a valuable building block for creating more complex molecules with tailored properties for pharmaceuticals, agrochemicals, and advanced materials.^{[1][2][3]}

Core Physicochemical & Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for **4-Fluoro-1,2-dimethoxybenzene** is summarized below, providing a foundational understanding for its handling, application, and characterization.

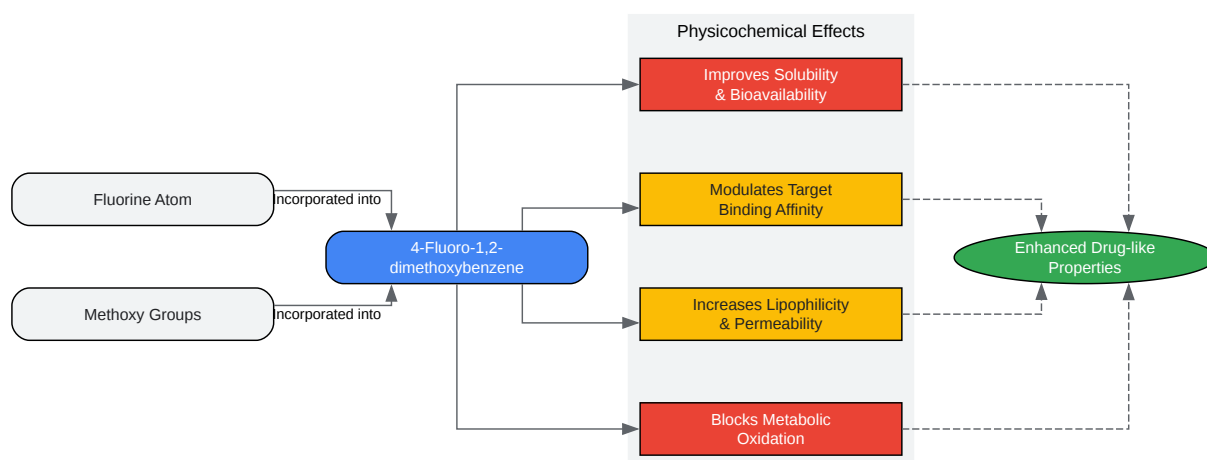
Property	Value	Source(s)
IUPAC Name	4-fluoro-1,2-dimethoxybenzene	[6] [7] [8] [9] [10]
Synonyms	4-Fluoroveratrole, 1,2-Dimethoxy-4-fluorobenzene	[1] [8] [9] [11]
CAS Number	398-62-9	[1] [2] [3] [6] [8] [9] [11]
Molecular Formula	C ₈ H ₉ FO ₂	[1] [2] [3] [6] [8] [9]
Molecular Weight	156.16 g/mol	[1] [2] [3] [8] [9]
Appearance	Colorless to pale yellow, orange, or green clear liquid	[1] [2] [3] [7] [11]
Boiling Point	123 °C at 45 mmHg (~60 mbar)	[1] [2] [3] [10] [11]
Density	~1.171 - 1.19 g/mL	[1] [2] [3] [10]
Refractive Index (n _{20/D})	~1.508 - 1.512	[1] [2] [3] [6] [7] [11]
Flash Point	91 °C (195 °F)	[10] [11]
Water Solubility	0.079 g/L at 25°C (Slightly soluble)	[8] [10]
SMILES	<chem>COC1=C(C=C(C=C1)F)OC</chem>	[6] [7] [8] [9] [10]
InChI Key	DAGKHJDZYJFWSO-UHFFFAOYSA-N	[6] [7] [8] [9] [10]

The Functional Impact of Fluorine in Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. In **4-Fluoro-1,2-dimethoxybenzene**, the fluorine atom is not merely a structural component but a functional modulator that imparts desirable properties to potential drug molecules.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, a process that would otherwise lead to rapid drug clearance.^[4] This enhances the molecule's half-life and bioavailability.
- **Lipophilicity & Permeability:** Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.^{[4][5]} This is a critical factor for drugs targeting the central nervous system or requiring intracellular access.
- **Target Binding Affinity:** The electronegativity of fluorine can alter the electronic distribution of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein or enzyme, thereby increasing potency.^[5]

The methoxy groups complement these effects by enhancing aqueous solubility, which is essential for drug formulation and absorption.^{[1][2][3]}



[Click to download full resolution via product page](#)

Caption: Influence of functional groups on molecular properties.

Analytical Characterization & Experimental Protocols

Rigorous analytical validation is paramount for ensuring the identity, purity, and structural integrity of a chemical intermediate.

Spectroscopic Signature

Spectroscopic analysis provides a definitive fingerprint for **4-Fluoro-1,2-dimethoxybenzene**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is used to confirm the proton environment. The spectrum for this compound would characteristically show signals for the two distinct methoxy groups and the three aromatic protons, with splitting patterns influenced by the fluorine atom.[12] ^{13}C NMR provides information on the carbon skeleton.[9]

- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as C-O ether linkages and C-F bonds.[\[9\]](#)
- Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (156.16 g/mol) and provides a fragmentation pattern that serves as a structural fingerprint.[\[9\]](#)

Protocol: Purity Assessment by Gas Chromatography (GC)

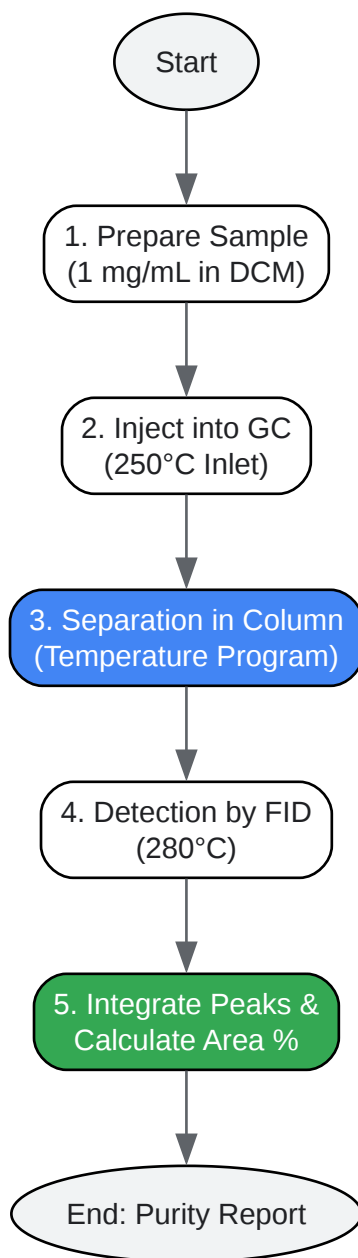
The purity of **4-Fluoro-1,2-dimethoxybenzene** is commonly stated as $\geq 97\%$ (GC), underscoring the importance of this method.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[11\]](#)

Causality: GC is the chosen method due to the compound's volatility and thermal stability. It separates the target compound from any volatile impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert gas).

Methodology:

- Sample Preparation: Prepare a dilute solution of **4-Fluoro-1,2-dimethoxybenzene** (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
- Instrument Setup:
 - Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 μ m) is suitable for separating aromatic compounds.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
 - Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.
 - Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This temperature gradient ensures the separation of components with different boiling points.
 - Detector: A Flame Ionization Detector (FID) set at 280°C provides high sensitivity for organic compounds.

- **Data Analysis:** The purity is calculated by integrating the area of all peaks in the chromatogram. The percentage purity is the area of the main peak divided by the total area of all peaks.



[Click to download full resolution via product page](#)

Caption: Workflow for GC-based purity determination.

Applications & Synthetic Utility

4-Fluoro-1,2-dimethoxybenzene is not an end-product but a critical starting material or intermediate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Pharmaceuticals:** It serves as a precursor in the synthesis of novel therapeutic agents, with reported potential in developing anti-inflammatory and anti-cancer drugs.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Agrochemicals:** The compound is used to formulate more effective and selective pest control agents.[\[1\]](#)
- **Materials Science:** It is employed in creating specialized polymers and materials with enhanced thermal stability and chemical resistance.[\[1\]](#)
- **Organic Synthesis:** As a versatile building block, it facilitates the construction of complex organic molecules through reactions like nitration or bromination, which can then be further elaborated.[\[1\]](#)[\[13\]](#)[\[14\]](#)

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

Safety Aspect	Guideline	Source(s)
GHS Hazards	Combustible liquid. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.	[9] [15]
Handling	Use in a well-ventilated area. Wear protective gloves, safety goggles, and lab coat. Avoid breathing vapors or mists.	[15] [16]
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.	[10] [11] [16]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.	[15]
First Aid (Skin)	Wash with plenty of soap and water. If irritation occurs, seek medical advice.	[15]

Conclusion

4-Fluoro-1,2-dimethoxybenzene is a strategically important chemical intermediate whose value is defined by the synergistic effects of its fluorine and methoxy substituents. Its well-defined physicochemical properties, combined with its utility in modulating the characteristics of larger molecules, solidify its role as an essential tool for chemists in pharmaceutical, agrochemical, and materials research. A thorough understanding of its properties, analytical profile, and safety requirements is the foundation for leveraging its full potential in innovative scientific development.

References

- **4-Fluoro-1,2-dimethoxybenzene** - Chem-Impex. URL
- **4-Fluoro-1,2-dimethoxybenzene** 398-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC). URL

- 4-Fluoro-1,2-dimethoxybenzene - Chem-Impex. URL
- **4-Fluoro-1,2-dimethoxybenzene**, 98% 5 g | Buy Online | Thermo Scientific Chemicals. URL
- Synthesis of **4-fluoro-1,2-dimethoxybenzene** - PrepChem.com. URL
- **4-Fluoro-1,2-dimethoxybenzene**, 98% 25 g | Buy Online | Thermo Scientific Chemicals. URL
- 4-Fluoro-1,2-diméthoxybenzène - Chem-Impex. URL
- 1,2-DIMETHOXY-4-FLUOROBENZENE(398-62-9) 1H NMR spectrum - ChemicalBook. URL
- **4-Fluoro-1,2-dimethoxybenzene**, 98% | Fisher Scientific. URL
- **4-Fluoro-1,2-dimethoxybenzene** | C8H9FO2 | CID 593640 - PubChem. URL
- SAFETY D
- **4-Fluoro-1,2-dimethoxybenzene**, 98% 5 g | Buy Online | Thermo Scientific Chemicals. URL
- SAFETY D
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. URL
- Fluorine in drug discovery: Role, design and case studies. URL
- **4-Fluoro-1,2-dimethoxybenzene**, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. URL
- Tactical Applications of Fluorine in Drug Design and Development - ResearchG
- 5400-65-7(4-fluoro-1-(4-fluoro-2-methoxy-phenyl)-2-methoxy-benzene) Product Description. URL
- 1,2-Dimethoxybenzene | 91-16-7 - ChemicalBook. URL
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchG
- Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics - PubMed. URL
- 1-Fluoro-2,4-dimethoxybenzene 97 17715-70-7 - Sigma-Aldrich. URL
- Showing Compound 1,2-Dimethoxybenzene (FDB008865) - FooDB. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. A17936.06 [thermofisher.com]
- 7. 4-Fluoro-1,2-dimethoxybenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-Fluoro-1,2-dimethoxybenzene, 98% | Fisher Scientific [fishersci.ca]
- 9. 4-Fluoro-1,2-dimethoxybenzene | C₈H₉FO₂ | CID 593640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Fluoro-1,2-dimethoxybenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 4-Fluoro-1,2-dimethoxybenzene | 398-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. 1,2-DIMETHOXY-4-FLUOROBENZENE(398-62-9) ¹H NMR spectrum [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. 1,2-Dimethoxybenzene | 91-16-7 [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 4-Fluoro-1,2-dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584661#physicochemical-properties-of-4-fluoro-1-2-dimethoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com